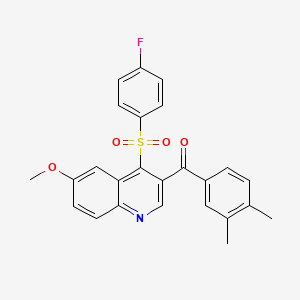

![molecular formula C21H19F3N2O2S B2519550 4-({[3-氰基-6-乙基-4-(三氟甲基)-5,6,7,8-四氢喹啉-2-基]硫烷基}甲基)苯甲酸 CAS No. 664994-28-9](/img/structure/B2519550.png)

4-({[3-氰基-6-乙基-4-(三氟甲基)-5,6,7,8-四氢喹啉-2-基]硫烷基}甲基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

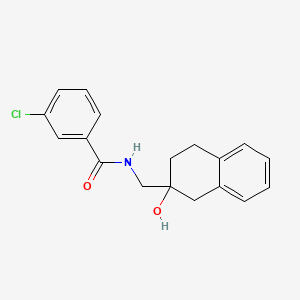

The compound 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be extrapolated to hypothesize about the potential uses and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The second paper discusses a Pd-catalyzed decarboxylative cyclization process that could potentially be applied to the synthesis of similar compounds to the one . This process involves the use of sulfur ylides and can lead to the formation of dihydroquinolines with trifluoromethyl groups, which are part of the core structure of the compound of interest .

Molecular Structure Analysis

The molecular structure of the compound includes a tetrahydroquinoline moiety, which is a common feature in molecules with potential pharmacological activities. The presence of a trifluoromethyl group is known to increase the lipophilicity and metabolic stability of pharmaceuticals. Additionally, the cyano and benzoic acid groups could be involved in key interactions with biological targets, such as enzymes or receptors. The first paper provides an example of how similar structures interact with the enzyme AKR1C3, where the carboxylate group occupies a critical position in the enzyme's active site .

Chemical Reactions Analysis

The compound contains several reactive functional groups that could participate in various chemical reactions. The benzoic acid moiety could be involved in reactions typical for carboxylic acids, such as esterification or amide formation. The cyano group could undergo reactions like nucleophilic addition or be used in further synthetic modifications. The sulfur atom within the sulfanyl group could also be a site for chemical transformations, potentially leading to the formation of sulfones or sulfonamides, as seen in the first paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include high lipophilicity due to the trifluoromethyl group, which could influence its solubility and distribution in biological systems. The presence of the benzoic acid group suggests that the compound could exist in different ionization states depending on the pH, which would affect its solubility and permeability. The molecular rigidity imparted by the tetrahydroquinoline ring could also influence the compound's binding to biological targets, as seen in the crystal structure studies of related compounds .

科学研究应用

副标题 分析尼替西农的降解过程

尼替西农是一种合成生产的三酮除草剂,也是一种治疗肝肾酪氨酸血症的药物,其稳定性使用液相色谱结合质谱法 (LC-MS/MS) 进行了评估。该研究旨在了解 NTBC 在不同条件下的稳定性,包括 pH 值、温度和紫外线照射。确定的主要降解产物为 2-氨基-4-(三氟甲基)苯甲酸和 2-硝基-4-(三氟甲基)苯甲酸,有助于更好地了解 NTBC 的特性及其医学应用的风险和益处 (Barchańska 等,2019)。

对乙酰氨基酚降解的高级氧化工艺

副标题 评估对乙酰氨基酚降解及其副产物

本综述重点关注用于水中对乙酰氨基酚 (ACT) 降解的高级氧化工艺 (AOP)。各种 AOP 系统具有不同的动力学、机制和副产物。该研究还考察了 ACT 副产物的生物毒性,强调了解决与 ACT 降解产物相关的环境和生态问题的重要性 (Qutob 等,2022)。

抗氧化能力反应途径和分析方法

副标题 探索抗氧化能力测定和反应途径

ABTS/PP 脱色测定法是一种评估抗氧化能力的流行方法,它针对某些抗氧化剂具有特定的反应途径。本综述批判性地分析了反应途径以及在这些测定过程中形成的氧化产物的特异性和相关性,有助于细致地理解其应用和局限性 (Ilyasov 等,2020)。

副标题 回顾用于确定抗氧化活性的分析方法

对用于确定抗氧化活性的最重要测试的全面回顾,涵盖了它们的检测机制、适用性、优点和缺点。本文深入研究了抗氧化剂分析中使用的化学和电化学方法,提供了关于涉及各种抗氧化剂的流程的见解 (Munteanu & Apetrei,2021)。

属性

IUPAC Name |

4-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2S/c1-2-12-5-8-17-15(9-12)18(21(22,23)24)16(10-25)19(26-17)29-11-13-3-6-14(7-4-13)20(27)28/h3-4,6-7,12H,2,5,8-9,11H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQNPTIDRDWMJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)

![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)

![6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2519480.png)

![ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2519483.png)

![3,4-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519486.png)

![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)